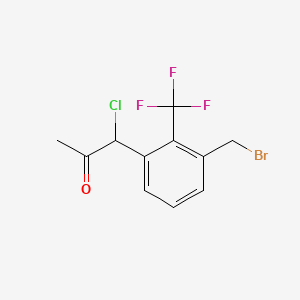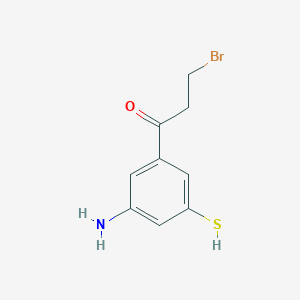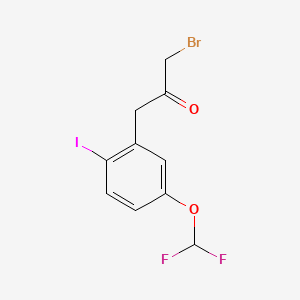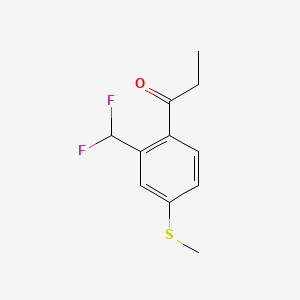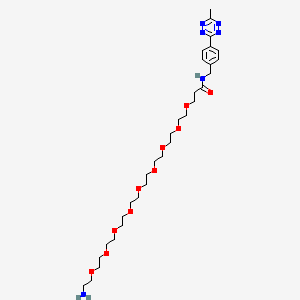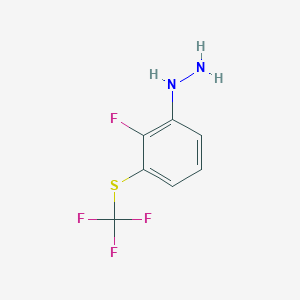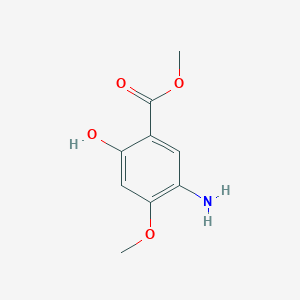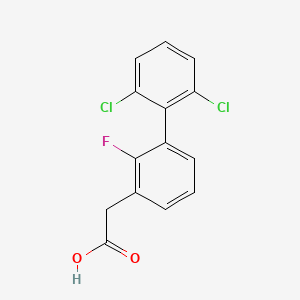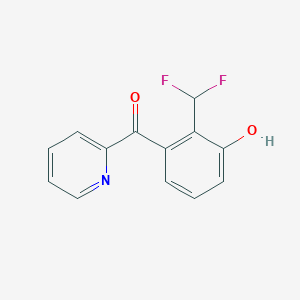
2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. This compound features a difluoromethyl group, which is known for its ability to modulate the biological and physiological activity of molecules by enhancing their lipophilicity, bioavailability, and metabolic stability . The presence of the difluoromethyl group can also serve as a bioisostere for alcohol, thiol, and amine moieties, making it a valuable component in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine can be achieved through various methods. . This process utilizes oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production of difluoromethylated pyridines often involves metal-catalyzed cross-couplings and C-H-difluoromethylation without pre-installed functional groups . These methods are preferred due to their efficiency and ability to increase step economy .
化学反应分析
Types of Reactions
2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, such as palladium and nickel, and conditions often involve the use of solvents like THF and DMF . The reactions are typically carried out under mild conditions to preserve the integrity of the difluoromethyl group .
Major Products Formed
The major products formed from these reactions include various difluoromethylated derivatives, which can be further functionalized for specific applications .
科学研究应用
2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group can enhance the compound’s ability to interact with enzymes and other proteins, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds include other difluoromethylated pyridines, such as 2-difluoromethylpyridine and trifluoromethylpyridine . These compounds share similar structural features and exhibit comparable biological activities .
Uniqueness
What sets 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine apart is its specific substitution pattern, which can confer unique properties and reactivity . The presence of both the difluoromethyl and hydroxybenzoyl groups can enhance its interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C13H9F2NO2 |
|---|---|
分子量 |
249.21 g/mol |
IUPAC 名称 |
[2-(difluoromethyl)-3-hydroxyphenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H9F2NO2/c14-13(15)11-8(4-3-6-10(11)17)12(18)9-5-1-2-7-16-9/h1-7,13,17H |
InChI 键 |
KUYCOOHAAORTBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


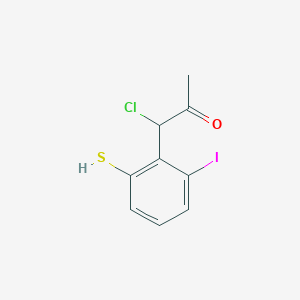
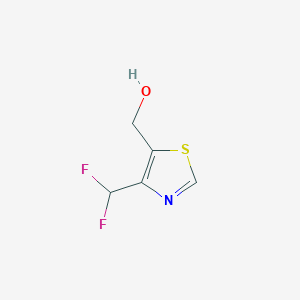

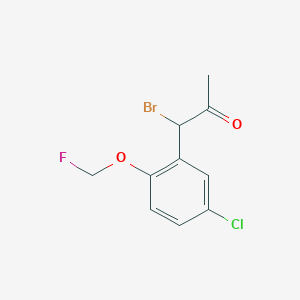
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
